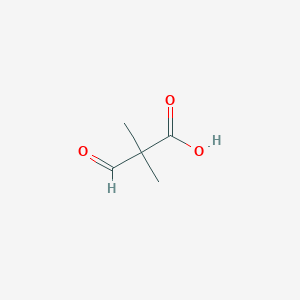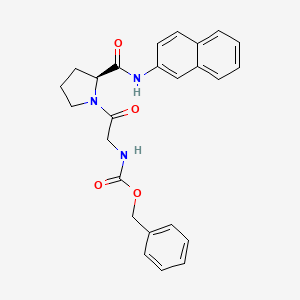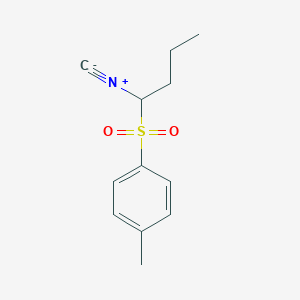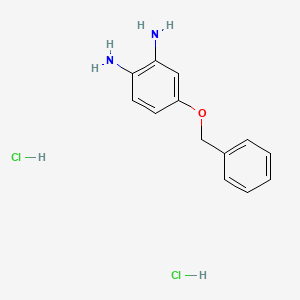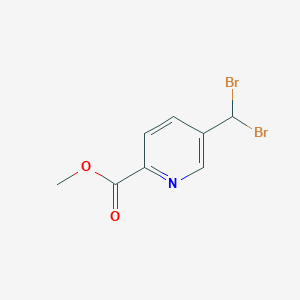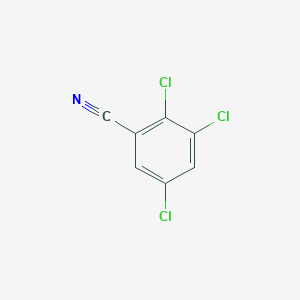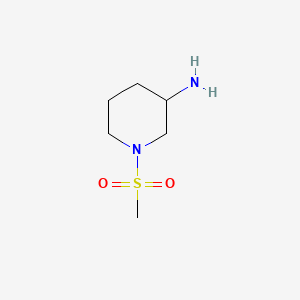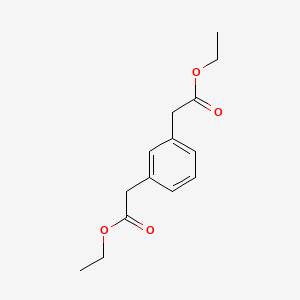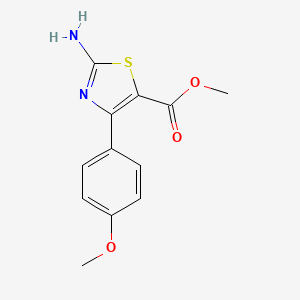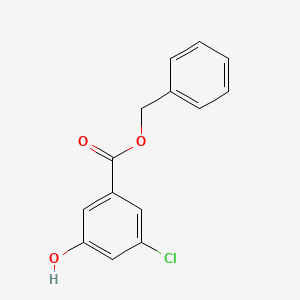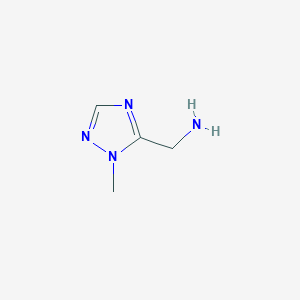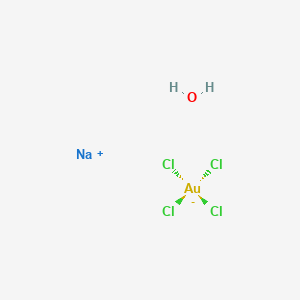
5-p-Tolylnicotinic acid
Overview
Description
5-p-Tolylnicotinic acid is a derivative of nicotinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a tolyl group attached to the nicotinic acid structure.
Mechanism of Action
5-p-Tolylnicotinic acid:
Mode of Action:
Niacin (vitamin B3) exists in various forms, including nicotinic acid (NA), nicotinamide (NAM), nicotinamide riboside (NR), and nicotinic acid riboside (NAR). These molecular compounds serve as precursors for essential nicotinamide coenzymes, such as nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). The nicotinamide moiety within these coenzymes acts as an electron donor or acceptor in numerous redox reactions catalyzed by different enzymes .
While specific details about the mode of action of this compound remain elusive, we can infer that it likely interacts with cellular pathways involving NAD and NADP. These coenzymes play critical roles in metabolism, energy production, and redox reactions.
Action Environment:
Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s stability, efficacy, and action.
: Boronovskiy, S. E., Kopylova, V. S., & Nartsissov, Y. R. (2024). Metabolism and Receptor Mechanisms of Niacin Action. Cell and Tissue Biology, 18, 128–147. Read more
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-p-Tolylnicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)
Solvent: Typically an organic solvent such as toluene or ethanol
Temperature: Generally conducted at elevated temperatures (e.g., 80-100°C)
Industrial Production Methods: On an industrial scale, nicotinic acid derivatives, including this compound, can be produced through the oxidation of substituted pyridines. For example, the oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common method . This process is efficient but generates nitrous oxide as a by-product, which poses environmental challenges.
Chemical Reactions Analysis
Types of Reactions: 5-p-Tolylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The tolyl group can be oxidized to form carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
5-p-Tolylnicotinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving nicotinic acid receptors.
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, essential for NAD synthesis.
Nicotinamide: Another derivative of nicotinic acid with similar biological functions.
5-Ethyl-2-methylpyridine: A precursor in the industrial synthesis of nicotinic acid.
Uniqueness: 5-p-Tolylnicotinic acid is unique due to the presence of the tolyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance its efficacy in specific applications compared to other nicotinic acid derivatives.
Properties
IUPAC Name |
5-(4-methylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)11-6-12(13(15)16)8-14-7-11/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJRUHLJFKPQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602464 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-23-0 | |
| Record name | 5-(4-Methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20602464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


